molecular formula C21H18FN7O B2667110 (2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920177-44-2

(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2667110
CAS RN: 920177-44-2
M. Wt: 403.421
InChI Key: UYBHVJNKTKKSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyrimidine group, a piperazine ring, and a methanone group . These functional groups are common in many pharmaceutical compounds due to their diverse pharmacological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography is a common method used to determine the 3D structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the piperazine ring is known to undergo reactions with acids and bases, while the triazolopyrimidine group can participate in various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group could increase its lipophilicity, which could in turn affect its solubility and stability .

Scientific Research Applications

1. Antagonist Activity in Neurochemical Receptors

A study by Watanabe et al. (1992) involved synthesizing derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, which showed potent 5-HT2 antagonist activity. This suggests potential applications in neurochemical modulation (Watanabe et al., 1992).

2. Potential in Mood Disorder Treatment

Chrovian et al. (2018) developed a dipolar cycloaddition reaction to access novel P2X7 antagonists for mood disorder treatment. The synthesized compounds demonstrated robust P2X7 receptor occupancy and were advanced into phase I clinical trials (Chrovian et al., 2018).

3. Antibacterial Properties

Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine, which showed significant inhibition of bacterial growth, highlighting potential applications in antibacterial treatments (Nagaraj et al., 2018).

4. Analgesic Applications

Viaud et al. (1995) found that some compounds with 4-(substituted phenyl)-1-piperazinyl substituents exhibited notable analgesic activity, suggesting their potential use as non-opioid pain relievers (Viaud et al., 1995).

5. Anti-HIV Activity

Ashok et al. (2015) reported that β-carboline derivatives, including 4-(4-fluorophenyl)piperazin-1-yl)methanone, displayed selective inhibition of the HIV-2 strain. This opens avenues for further exploration in HIV treatment (Ashok et al., 2015).

6. Applications in Fluorescence-Based Logic Gates

Gauci and Magri (2022) designed compounds, including a piperazine receptor and aryl group, as fluorescent logic gates, which could be useful for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

properties

IUPAC Name

(2-fluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN7O/c22-17-9-5-4-8-16(17)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBHVJNKTKKSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.